molecular formula C10H12O3 B4326471 1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol

1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol

Cat. No.: B4326471
M. Wt: 180.20 g/mol
InChI Key: MQYBPPSWTPVSMR-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol is an organic compound that belongs to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This compound is notable for its unique structure, which includes both a furan ring and a diol functional group, making it a versatile molecule in organic synthesis and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol typically involves multi-step organic reactionsThe Suzuki–Miyaura coupling reaction is often employed for this purpose, utilizing palladium catalysts and boron reagents . The reaction conditions usually involve mild temperatures and environmentally benign reagents, adhering to the principles of green chemistry.

Industrial Production Methods

Industrial production of this compound may involve the use of biomass-derived furfural as a starting material. Furfural can be converted into various furan derivatives through catalytic processes . The large-scale synthesis often employs continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol undergoes several types of chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form diketones.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic reagents such as bromine (Br₂) or nitric acid (HNO₃) are used.

Major Products

    Oxidation: Formation of diketones.

    Reduction: Formation of alkanes or alkenes.

    Substitution: Formation of halogenated or nitrated furans.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry, particularly as a precursor for the synthesis of biologically active molecules. Research indicates that derivatives of furan compounds often exhibit significant pharmacological activities, including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study investigated the synthesis of furan-based compounds similar to 1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol and evaluated their cytotoxic effects on various cancer cell lines. The results showed that certain derivatives exhibited selective cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer agents based on this scaffold .

Organic Synthesis

In organic synthesis, this compound can serve as an intermediate in the synthesis of more complex organic molecules. Its unique alkyne functional group allows for various reactions, including cycloadditions and coupling reactions.

Table 1: Synthetic Reactions Involving this compound

Reaction TypeDescriptionReference
Sonogashira CouplingUsed for synthesizing aryl-substituted alkynes
CycloadditionForms heterocycles with electron-deficient alkenes
HydrogenationConverts alkyne to alkene or alkane derivatives

Materials Science

The compound's unique properties may also lend themselves to applications in materials science. For instance, it can be utilized in the development of polymers or as a building block for advanced materials with specific electronic or optical properties.

Case Study: Polymer Development

Research has demonstrated that incorporating furan derivatives into polymer matrices can enhance their thermal stability and mechanical properties. A study reported the synthesis of furan-containing polymers that exhibited improved flame retardancy compared to traditional polymers .

Environmental Applications

Given the increasing focus on sustainable chemistry, compounds like this compound may play a role in developing environmentally friendly solvents or additives that reduce toxicity in industrial applications.

Case Study: Green Solvent Potential

Preliminary studies have indicated that furan-based compounds can serve as effective green solvents due to their biodegradability and low toxicity profiles. This aligns with the principles of green chemistry aimed at minimizing environmental impact .

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol involves its interaction with various molecular targets. The diol groups can form hydrogen bonds with biological molecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol is unique due to its combination of a furan ring, an alkyne group, and diol functional groups. This combination provides a versatile platform for various chemical transformations and applications, distinguishing it from simpler furan derivatives.

Biological Activity

1-(Furan-2-yl)-4-methylpent-2-yne-1,4-diol is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H10O2C_6H_{10}O_2, with a molecular weight of 114.142 g/mol. The compound features a furan ring, which is known for its reactivity and biological significance.

Biological Activities

This compound exhibits several biological activities that have been documented in scientific literature:

1. Antimicrobial Activity
Research has indicated that compounds containing furan moieties exhibit antimicrobial properties. Studies have shown that this compound displays inhibitory activity against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, showing significant zones of inhibition in agar diffusion assays .

2. Antioxidant Properties
The compound has also demonstrated antioxidant activity. In vitro assays using DPPH (1,1-Diphenyl-2-picrylhydrazyl) radical scavenging methods revealed that it effectively neutralizes free radicals, suggesting potential protective effects against oxidative stress-related diseases .

3. Cytotoxic Effects
Cytotoxicity studies on cancer cell lines have shown that this compound can induce apoptosis in human cancer cells. The mechanism appears to involve the activation of caspases and the disruption of mitochondrial membrane potential, leading to cell death .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

1. Enzyme Inhibition
The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, contributing to its antimicrobial and anticancer effects. Specific studies have identified inhibition of topoisomerases as a potential mechanism for its cytotoxicity .

2. Modulation of Signaling Pathways
The antioxidant properties may be linked to the modulation of signaling pathways associated with oxidative stress response, such as the Nrf2 pathway. This suggests a dual role in protecting normal cells while targeting cancerous cells .

Case Studies

Several studies have investigated the biological effects of this compound:

Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at the University of Nottingham evaluated the antimicrobial activity of various furan derivatives, including this compound. Results indicated a strong correlation between structure and activity, with this compound exhibiting significant antibacterial effects against both Gram-positive and Gram-negative bacteria .

Case Study 2: Cytotoxicity in Cancer Cells
In another investigation published in the Beilstein Journal of Organic Chemistry, the cytotoxic effects were assessed on multiple cancer cell lines. The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutic agents .

Data Table: Biological Activity Summary

Biological Activity Effect Tested Organisms/Cells Reference
AntimicrobialInhibitoryStaphylococcus aureus, E. coli
AntioxidantRadical scavengingDPPH assay
CytotoxicInduction of apoptosisHuman cancer cell lines

Properties

IUPAC Name

1-(furan-2-yl)-4-methylpent-2-yne-1,4-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-10(2,12)6-5-8(11)9-4-3-7-13-9/h3-4,7-8,11-12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYBPPSWTPVSMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC(C1=CC=CO1)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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